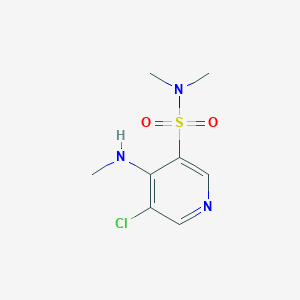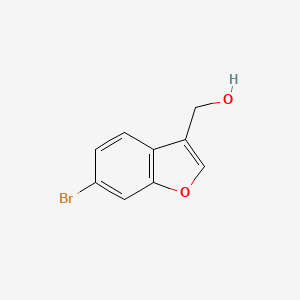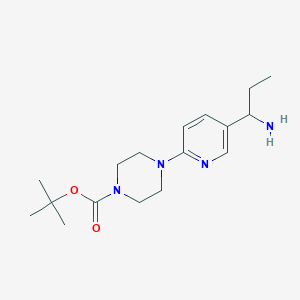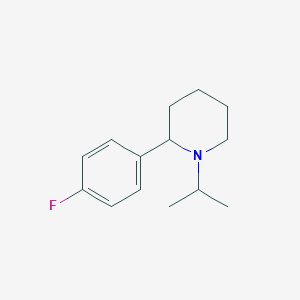
2-(4-Fluorophenyl)-1-isopropylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-1-isopropylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-fluorophenyl group and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-isopropylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isopropylamine.
Formation of Schiff Base: 4-fluorobenzaldehyde reacts with isopropylamine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent, such as acetic anhydride, to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenyl)-1-isopropylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-1-isopropylpiperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-1-isopropylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)-1-methylpiperidine
- 2-(4-Fluorophenyl)-1-ethylpiperidine
- 2-(4-Fluorophenyl)-1-propylpiperidine
Uniqueness
2-(4-Fluorophenyl)-1-isopropylpiperidine is unique due to the presence of the isopropyl group, which influences its pharmacokinetic properties and receptor binding affinity. Compared to its analogs, this compound may exhibit different metabolic stability and bioavailability, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C14H20FN |
|---|---|
Molekulargewicht |
221.31 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C14H20FN/c1-11(2)16-10-4-3-5-14(16)12-6-8-13(15)9-7-12/h6-9,11,14H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
FKSUKGOYZJUGNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCCCC1C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


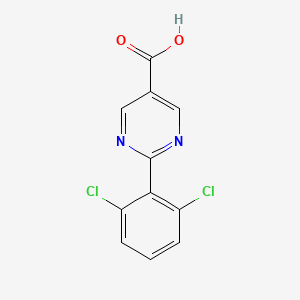
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
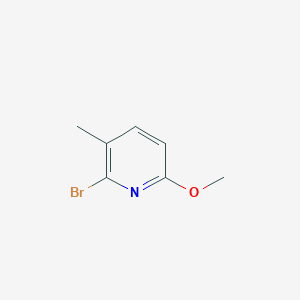
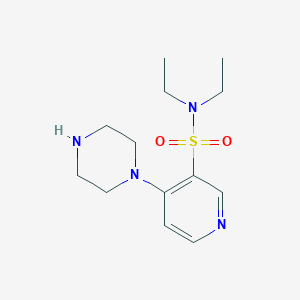

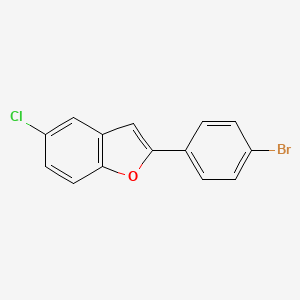
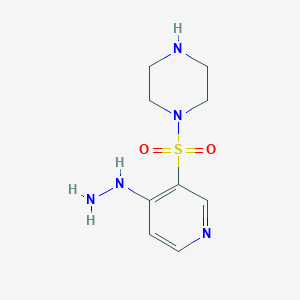
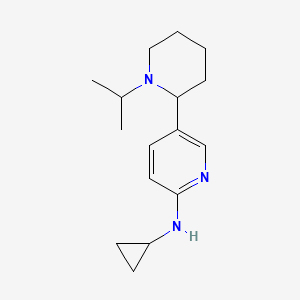
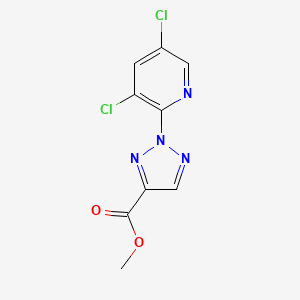
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)
